molecular formula C16H17NO4S B2439825 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900015-26-1

3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid

Cat. No.: B2439825
CAS No.: 900015-26-1
M. Wt: 319.38
InChI Key: QZLJKYVFIPSBCB-UHFFFAOYSA-N
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Description

3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is a complex organic compound with the molecular formula C16H17NO4S It is known for its unique structure, which includes a thiophene ring, a phenoxy group, and an amide linkage

Properties

IUPAC Name

3-[4-(3-methylbutanoylamino)phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10(2)9-14(18)17-11-3-5-12(6-4-11)21-13-7-8-22-15(13)16(19)20/h3-8,10H,9H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLJKYVFIPSBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction between a halogenated thiophene derivative and a phenol derivative.

    Amidation: The intermediate is then subjected to amidation with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the amide linkage.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis of the Carboxylic Acid Group

The carboxylic acid moiety in thiophene-2-carboxylic acid derivatives is prone to hydrolysis under acidic or basic conditions. For example:

  • Reaction Conditions : Aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Product : The corresponding carboxylate salt or carboxylic acid (if esterified).

  • Relevance : This reaction may occur during purification or in biological systems where pH variations exist .

Amide Bond Formation and Cleavage

The amide group (N–CO–R) in the compound can undergo nucleophilic acyl substitution:

Reaction Type Mechanism Conditions
Amidation Reaction with an amine or alcoholActivating agents (e.g., DCC)
Hydrolysis Breakdown to carboxylic acid and amineAcidic/basic conditions

For instance, thiophene-2-carboxylic acid derivatives often participate in amidation reactions to form bioactive compounds .

Thiophene Ring Reactivity

The thiophene ring’s sulfur atom and aromatic system enable electrophilic substitution and coupling reactions:

  • Electrophilic Substitution : The sulfur atom directs electrophiles to the 2- and 5-positions of the thiophene ring.

  • Coupling Reactions : Thiophene derivatives are substrates in Ullmann coupling, Suzuki coupling, and other transition-metal-catalyzed reactions .

For example, thiophene-2-carboxylic acid derivatives can form aryl-aryl bonds via palladium-catalyzed coupling .

Ether Cleavage

The phenoxy group (O–C₆H₄–) may undergo cleavage under acidic conditions (e.g., HBr or HI):

  • Reaction : Acidic cleavage of the ether linkage.

  • Product : Phenolic compound and thiophene-2-carboxylic acid derivative.

This reaction is common in aryl ethers and could modify the compound’s solubility or bioavailability .

Analytical Characterization

Key analytical techniques include:

Method Purpose
NMR Spectroscopy Confirming structural integrity
Mass Spectrometry Determining molecular weight
HPLC/Chromatography Assessing purity

These methods are critical for verifying reaction outcomes .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is C17H19N1O4S1C_{17}H_{19}N_{1}O_{4}S_{1}. The compound features a thiophene ring, which is known for its unique electronic properties, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound has been evaluated in several studies, demonstrating its potential in various therapeutic areas:

  • Anticancer Activity
    • Recent studies indicate that thiophene derivatives exhibit significant anticancer properties. For instance, the compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that derivatives similar to this compound can inhibit the growth of breast cancer cells through the modulation of apoptotic pathways .
  • Antimicrobial Properties
    • The compound has been tested against a range of bacterial strains, showing promising antibacterial activity. For example, it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics .
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus20
    Escherichia coli15
    Control (Ampicillin)18
  • Anti-inflammatory Effects
    • Thiophene derivatives are known for their anti-inflammatory properties. The compound has been shown to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .
  • Antioxidant Activity
    • The antioxidant capacity of this compound was evaluated using various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests. Results indicated that it possesses significant antioxidant properties, comparable to established antioxidants like ascorbic acid .

Case Studies

  • Study on Anticancer Activity
    • A study published in the Journal of Medicinal Chemistry explored the anticancer potential of thiophene derivatives similar to this compound. Results showed that specific modifications on the thiophene ring enhanced cytotoxicity against melanoma cells .
  • Antimicrobial Evaluation
    • In another research article, the antibacterial efficacy was assessed against clinical isolates of bacteria. The findings confirmed that the compound exhibited superior activity compared to conventional antibiotics, highlighting its potential as a lead compound for drug development .
  • Inflammation Model
    • A model using lipopolysaccharide-induced inflammation in macrophages demonstrated that treatment with the compound significantly reduced pro-inflammatory cytokines, indicating its potential application in inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-furanecarboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.

    3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-pyridinecarboxylic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., phenoxy vs. thiophene protons) and detecting impurities. Key signals include:
    • Thiophene ring protons (δ 6.5–7.5 ppm) .
    • Aromatic protons from the phenoxy group (δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Confirm functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

How can researchers design in vitro assays to evaluate the compound’s biological activity, particularly in neurodegenerative or oncological contexts?

Q. Advanced Biological Activity

  • Neurodegenerative Models :
    • Amyloid-β Aggregation Assay : Monitor inhibition using Thioflavin T fluorescence (ex/em = 440/490 nm) .
    • Cell Viability : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (e.g., H₂O₂-induced damage).
  • Cancer Research :
    • Proliferation Assays : Use MTT/WST-1 in cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Apoptosis Markers : Quantify caspase-3/7 activity via luminescence.
      Controls : Include positive controls (e.g., curcumin for amyloid inhibition, cisplatin for cytotoxicity) and solvent controls (DMSO ≤0.1%).

What strategies resolve contradictions in reported biological activity data for this compound?

Q. Advanced Data Analysis

  • Purity Reassessment : Repurify the compound via HPLC and retest activity to rule out impurity-driven artifacts .
  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times across labs.
  • Structural Confirmation : Re-analyze via high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
  • Dose-Response Curves : Perform 8–10 concentration points to validate reproducibility of IC₅₀ values.

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

Q. Advanced SAR Design

  • Modifiable Sites :
    • Phenoxy Group : Introduce electron-withdrawing substituents (e.g., –NO₂, –CF₃) to enhance binding to hydrophobic pockets .
    • Thiophene Ring : Replace the carboxylic acid with ester prodrugs to improve bioavailability.
  • In Silico Tools : Use molecular docking (AutoDock Vina) to predict interactions with targets like β-secretase (Alzheimer’s) or tyrosine kinases (cancer) .
  • Analog Synthesis : Prioritize derivatives with lower LogP values (<3) to balance solubility and membrane permeability.

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Safety & Handling

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM, DCC) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers .

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